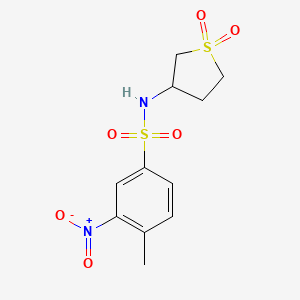![molecular formula C19H23ClN2O2 B4966673 N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide](/img/structure/B4966673.png)
N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide, commonly known as CFMP, is a chemical compound that has gained significant attention in the field of scientific research. CFMP is a synthetic compound that belongs to the class of piperidine derivatives, and it has been found to exhibit a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
CFMP has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant properties. CFMP has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, CFMP has been studied for its potential as a diagnostic tool for certain types of cancer.
Wirkmechanismus
The exact mechanism of action of CFMP is not fully understood, but it is believed to act primarily through the modulation of the neurotransmitter systems in the brain. CFMP has been found to bind to the mu-opioid receptors, which are involved in the regulation of pain and reward. CFMP has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
CFMP has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CFMP has also been found to exhibit anticonvulsant properties and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, CFMP has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CFMP has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with a high degree of purity. CFMP is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, CFMP has some limitations. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Furthermore, CFMP is a complex compound, and its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on CFMP. One area of research is the development of new synthetic methods for CFMP that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of CFMP in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Furthermore, research is needed to fully understand the mechanism of action of CFMP and to identify its molecular targets. Finally, research is needed to establish the long-term safety and efficacy of CFMP in humans.
Synthesemethoden
CFMP can be synthesized by the reaction of 2-chlorobenzoyl chloride with 1-(3-furylmethyl)-4-piperidinone in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-aminopropanol to yield CFMP.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(furan-3-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2/c20-17-3-1-2-4-18(17)21-19(23)6-5-15-7-10-22(11-8-15)13-16-9-12-24-14-16/h1-4,9,12,14-15H,5-8,10-11,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCCMHFMSBGTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NC2=CC=CC=C2Cl)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-[1-(3-furylmethyl)-4-piperidinyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966607.png)
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966610.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4966626.png)
![N-1-adamantyl-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4966629.png)
![1-[(2-fluorophenyl)acetyl]-2-methylindoline](/img/structure/B4966639.png)
![N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-5-chloro-2-methoxybenzamide](/img/structure/B4966641.png)
![7-{(6-methyl-2-pyridinyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4966643.png)

![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)[4-methoxy-3-(1H-1,2,4-triazol-1-ylmethyl)benzyl]methylamine](/img/structure/B4966650.png)

![2-[(1-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4966675.png)

![1-[(2-fluorophenyl)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4966686.png)
![N-({[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4966700.png)